1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide
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Overview
Description
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzotriazine ring system with an amine group at the 3-position and an N-ethyl substitution, along with two oxygen atoms at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide typically involves the following steps:
Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Amine Group: The amine group at the 3-position can be introduced via nucleophilic substitution reactions.
N-Ethyl Substitution: The N-ethyl group is usually introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Oxidation: The final step involves the oxidation of the benzotriazine ring to introduce the 1,4-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the parent benzotriazine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amine and N-ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzotriazine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide involves its interaction with cellular components under hypoxic conditions. The compound undergoes bioreductive activation, leading to the formation of reactive intermediates that can cause DNA damage and cell death. This mechanism is particularly useful in targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Tirapazamine: A well-known hypoxia-selective cytotoxin with a similar benzotriazine structure.
3-Amino-1,2,4-benzotriazine-1,4-dioxide: Another compound with similar structural features and biological activity.
Uniqueness
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is unique due to its specific N-ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and cellular uptake, making it a valuable compound for various applications.
Properties
CAS No. |
215535-58-3 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C9H10N4O2/c1-2-10-9-11-13(15)8-6-4-3-5-7(8)12(9)14/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
NWSLANWZVFGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-] |
Origin of Product |
United States |
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